molecular formula C13H18O3 B8766986 Tert-butyl 2-(3-methoxyphenyl)acetate

Tert-butyl 2-(3-methoxyphenyl)acetate

Cat. No.: B8766986
M. Wt: 222.28 g/mol
InChI Key: ATTGQBPZKHSEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(3-methoxyphenyl)acetate is an ester derivative featuring a tert-butyl ester group attached to a phenylacetate backbone substituted with a methoxy group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. Its structural features, including the electron-donating methoxy group and bulky tert-butyl ester, influence its reactivity, solubility, and biological activity .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl 2-(3-methoxyphenyl)acetate

InChI

InChI=1S/C13H18O3/c1-13(2,3)16-12(14)9-10-6-5-7-11(8-10)15-4/h5-8H,9H2,1-4H3

InChI Key

ATTGQBPZKHSEOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=CC=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a. Tert-butyl (1S,5S)-5-(3-methoxyphenyl)-9-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate (Compound 17)
  • Structure : Incorporates a bicyclic azabicyclo framework with the 3-methoxyphenyl group.
  • Synthesis: Prepared via reaction of 5-(3-methoxyphenyl)-2-azabicyclo[3.3.1]nonan-9-one with cyanogen bromide and potassium carbonate in acetonitrile .
  • Applications : Acts as a precursor for opioid receptor modulators (e.g., MOR partial agonists) .
b. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • Structure : Substituted benzothiazole linked to 2-(3-methoxyphenyl)acetamide.
  • Synthesis: Microwave-assisted coupling of 2-(3-methoxyphenyl)acetyl chloride with 2-amino-6-trifluoromethylbenzothiazole (26% yield) .
  • Key Feature : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the parent tert-butyl ester .

Ester Derivatives with Modified Substituents

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 2-(3-aminophenyl)acetate Ethyl ester, NH₂ 193.21 Precursor for bioactive heterocycles; higher polarity than tert-butyl analogues
Methyl 2-(3-methoxyphenyl)acetate Methyl ester, OCH₃ 194.19 Improved water solubility; used in green chemistry for quinazolinone synthesis
Tert-butyl 2-(3-bromophenyl)acetate Br substituent 271.15 Bromine enhances electrophilicity for cross-coupling reactions
Tert-butyl 2-(2-hydroxyphenyl)acetate OH substituent 222.28 Hydrogen-bonding capacity; potential antioxidant activity

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